

Z-Leu-OSu: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Leu-OSu

Cat. No.: B554379

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N- α -Cbz-L-leucine N-hydroxysuccinimide ester (**Z-Leu-OSu**), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant chemical transformations.

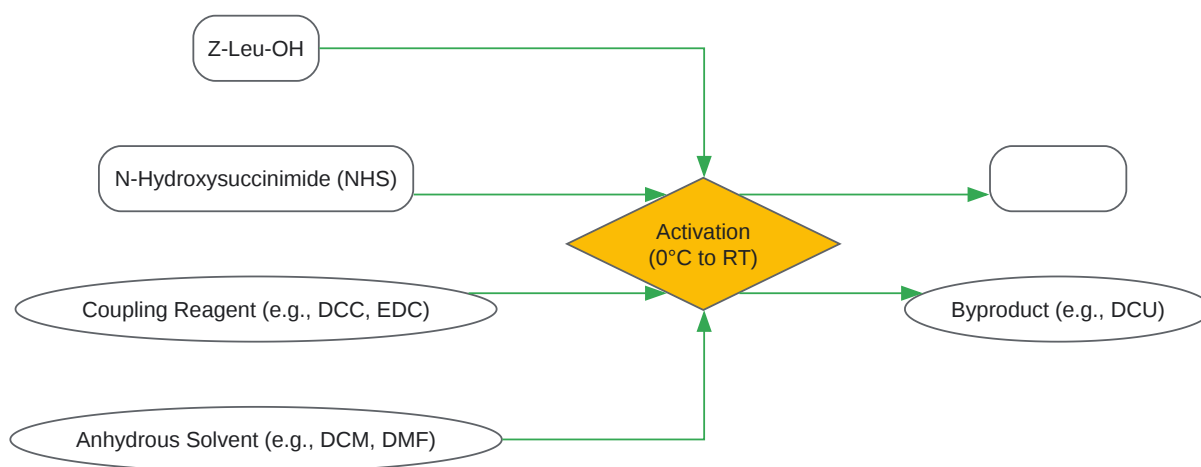
Core Compound Data

Z-Leu-OSu is a derivative of the amino acid L-leucine, featuring a benzyloxycarbonyl (Z) protecting group on the α -amino group and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. This dual functionality makes it a valuable building block for the controlled formation of peptide bonds.

| Property | Value | Citations |
|-------------------|---|-----------|
| Chemical Name | N- α -Cbz-L-leucine N-hydroxysuccinimide ester | |
| Synonyms | Z-Leu-OSu, Cbz-Leu-OSu | |
| CAS Number | 3397-35-1 | [1] |
| Molecular Formula | C ₁₈ H ₂₂ N ₂ O ₆ | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |

Synthesis of Z-Leu-OSu

The synthesis of **Z-Leu-OSu** from its precursor, Z-Leu-OH, is a standard procedure in organic chemistry involving the activation of the carboxylic acid with a coupling reagent in the presence of N-hydroxysuccinimide.



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Figure 1: General synthesis workflow for **Z-Leu-OSu**.

Experimental Protocols

Synthesis of **Z-Leu-OSu** from **Z-Leu-OH**

This protocol describes a general method for the synthesis of **Z-Leu-OSu** using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Methodology:

- **Dissolution:** Dissolve **Z-Leu-OH** (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Activation:** Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.
- **Reaction:** Stir the reaction mixture at 0°C for 2-4 hours and then allow it to warm to room temperature. Continue stirring overnight.
- **Work-up:** The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Z-Leu-OSu**.

Peptide Coupling using **Z-Leu-OSu** (Solution-Phase)

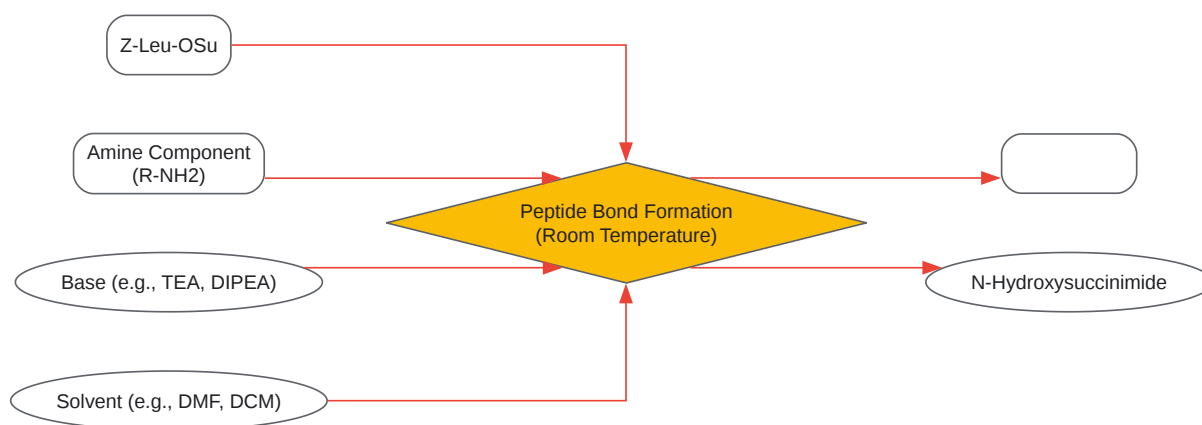
This protocol outlines the use of **Z-Leu-OSu** to form a peptide bond with a free amine in a solution-phase synthesis.

Methodology:

- **Dissolution:** Dissolve the amino acid or peptide with a free amino group (amine component, 1 equivalent) in a suitable solvent such as DMF or DCM.^[1]
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents), to the solution to neutralize any amine salts

and to scavenge the acidic N-hydroxysuccinimide byproduct.[1]

- **Coupling:** Add a solution of **Z-Leu-OSu** (1-1.2 equivalents) in the same solvent to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude peptide can be purified by column chromatography or recrystallization.



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Figure 2: Workflow for peptide coupling using **Z-Leu-OSu**.

Applications in Drug Development and Research

Z-Leu-OSu is primarily utilized as a building block in the synthesis of peptides.[3] The N-hydroxysuccinimide ester provides a highly reactive carboxyl group that readily couples with the amino group of another amino acid or peptide chain, forming a stable amide bond.[3] The benzyloxycarbonyl (Z) group protects the α -amino group from unwanted side reactions during the coupling process. This protecting group is stable under a variety of conditions and can be removed by methods such as catalytic hydrogenation.

The controlled, stepwise addition of amino acids is fundamental in the synthesis of therapeutic peptides and in the development of peptide-based drugs. The use of activated esters like **Z-Leu-OSu** is a well-established and reliable method in both solution-phase and solid-phase peptide synthesis.[3]

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **Z-Leu-OSu**. The compound should be stored in a cool, dry, and well-ventilated area.

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References

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